molecular formula C10H13ClF3N5 B15113846 N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride

N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride

Cat. No.: B15113846
M. Wt: 295.69 g/mol
InChI Key: DBZWNXBWZFSZRQ-UHFFFAOYSA-N
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Description

N-[[2-(Difluoromethyl)pyrazol-3-yl]methyl]-1-(2-fluoroethyl)pyrazol-4-amine hydrochloride is a fluorinated pyrazole derivative characterized by two pyrazole rings. The first pyrazole ring features a difluoromethyl group at the 2-position, linked via a methyl bridge to a second pyrazole ring substituted with a 2-fluoroethylamine group at the 4-position. The hydrochloride salt form likely enhances solubility and stability for pharmaceutical or agrochemical applications.

Properties

Molecular Formula

C10H13ClF3N5

Molecular Weight

295.69 g/mol

IUPAC Name

N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride

InChI

InChI=1S/C10H12F3N5.ClH/c11-2-4-17-7-8(5-16-17)14-6-9-1-3-15-18(9)10(12)13;/h1,3,5,7,10,14H,2,4,6H2;1H

InChI Key

DBZWNXBWZFSZRQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(N(N=C1)C(F)F)CNC2=CN(N=C2)CCF.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride typically involves the formation of the pyrazole ring followed by the introduction of the difluoromethyl and fluoroethyl groups. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization reactions followed by difluoromethylation and fluoroethylation using continuous flow reactors to ensure high yield and purity. The use of environmentally friendly solvents and catalysts is also emphasized to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl and fluoroethyl groups enhance its binding affinity and selectivity towards these targets, leading to modulation of biological pathways .

Comparison with Similar Compounds

D.1.10 (2-[(3-Ethynyl-8-methyl-6-quinolyl)oxy]-N-(2-fluoroethyl)butanamide)

  • Substituents: A fluoroethylamine group linked to a butanamide chain and a quinoline core.
  • Activity : Classified as a tubulin inhibitor, targeting cell division in pathogens .
  • Key Difference: While both compounds share a 2-fluoroethyl group, D.1.10 lacks the pyrazole core, instead utilizing a quinoline scaffold.

G.5.4 (4-[1-[2-[3-(Difluoromethyl)-5-methyl-pyrazol-1-yl]acetyl]-4-piperidyl]-N-tetralin-1-yl-pyridine-2-carboxamide)

  • Substituents : A difluoromethylpyrazole linked via acetyl-piperidine to a pyridine-tetralin system.
  • Activity : Inhibits oxysterol-binding proteins, critical for fungal lipid metabolism .
  • Key Difference : The target compound’s dual pyrazole system contrasts with G.5.4’s hybrid pyrazole-pyridine architecture.

N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine

  • Substituents : Cyclopropylamine and pyridinyl groups on a pyrazole ring.
  • Synthesis : Prepared via copper-catalyzed coupling, yielding a melting point of 104–107°C and HRMS m/z 215 [M+H]+ .
  • Key Difference: Replaces the fluoroethyl and difluoromethyl groups with non-fluorinated substituents, likely reducing metabolic stability.

N-(2,2-Difluoroethyl)-N-[1-(1-methyl-1H-pyrazol-3-yl)ethyl]amine

  • Substituents : Difluoroethylamine connected to a methylpyrazole.
  • Key Difference: This mono-pyrazole derivative lacks the methyl-bridged second pyrazole ring present in the target compound .

Comparative Data Table

Compound Name Core Structure Fluorinated Groups Biological Activity Key Data/Inferences Reference
Target Compound Bis-pyrazole 2-(difluoromethyl), 2-fluoroethyl Presumed fungicide/tubulin inhibitor Enhanced metabolic stability due to fluorine
D.1.10 Quinoline-amide 2-fluoroethyl Tubulin inhibitor Cell division disruption
G.5.4 Pyrazole-pyridine Difluoromethyl Oxysterol-binding inhibitor Fungicidal activity
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)... Pyrazole-pyridine None Unknown Mp 104–107°C, HRMS m/z 215

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